Fludrocortisone-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

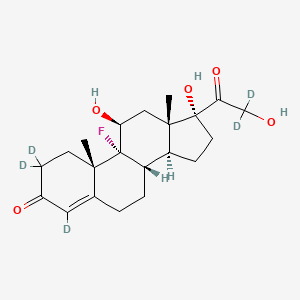

Molecular Formula |

C21H29FO5 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |

InChI Key |

AAXVEMMRQDVLJB-NNSINRFPSA-N |

Isomeric SMILES |

[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Fludrocortisone-d5 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone-d5 is the deuterium-labeled analogue of Fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity.[1] In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetic studies, stable isotope-labeled compounds like this compound are indispensable tools.[1][2] This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in quantitative mass spectrometry, detailed experimental protocols, and the underlying mechanism of action of its non-labeled counterpart, Fludrocortisone.

Core Properties of this compound

Deuterium-labeled Fludrocortisone, or this compound, is a synthetically modified version of Fludrocortisone where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based quantification.[3] The primary utility of this compound in a research setting is as an internal standard for the precise and accurate quantification of Fludrocortisone in biological matrices such as plasma.[4]

Below is a summary of the key chemical and physical properties of Fludrocortisone and its deuterated form.

| Property | Fludrocortisone | This compound |

| Molecular Formula | C21H29FO5 | C21H24D5FO5 |

| Molecular Weight | 380.45 g/mol | 385.48 g/mol |

| Synonyms | 9α-Fluorohydrocortisone, 9α-Fluorocortisol | 9α-Fludrocortisone-d5, 9α-Fluorocortisol-d5 |

| Primary Use in Research | - | Internal standard for quantitative analysis (LC-MS/MS) |

Mechanism of Action of Fludrocortisone

Fludrocortisone exerts its physiological effects by acting as a potent agonist of the mineralocorticoid receptor (MR). Its mechanism of action is primarily genomic, influencing the transcription of target genes to modulate electrolyte and water balance. The signaling cascade is initiated when Fludrocortisone, due to its lipophilic nature, passively diffuses across the cell membrane of target cells, such as those in the distal tubules of the kidneys.

Upon entering the cell, Fludrocortisone binds to the cytoplasmic mineralocorticoid receptor, which is part of a larger multiprotein complex. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated Fludrocortisone-MR complex then translocates to the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements, thereby regulating the transcription of target genes. This leads to an increased expression of proteins that modulate ion transport, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, resulting in increased sodium reabsorption and potassium excretion.

Fludrocortisone Genomic Signaling Pathway.

Experimental Protocol: Quantification of Fludrocortisone in Human Plasma using this compound

The following is a detailed methodology for the quantitative analysis of Fludrocortisone in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot Plasma: Transfer a known volume of human plasma (e.g., 500 µL) into a clean polypropylene tube.

-

Spike Internal Standard: Add a small volume (e.g., 10 µL) of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.

-

Vortex: Briefly vortex the samples to ensure thorough mixing.

-

Add Extraction Solvent: Add a larger volume of a suitable organic solvent, such as tert-butyl methyl ether (e.g., 3 mL).

-

Vortex Extraction: Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex to dissolve the contents.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically achieved using a reverse-phase column, and detection is performed with a triple quadrupole mass spectrometer.

| Parameter | Value |

| Chromatography | |

| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Chromolith RP18e or equivalent |

| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fludrocortisone) | m/z 381.2 → 343.2 |

| MRM Transition (this compound) | m/z 386.2 → 348.4 |

| Dwell Time | 200 ms |

Data Analysis and Quantification

The concentration of Fludrocortisone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Fludrocortisone in the unknown samples is then interpolated from this calibration curve. The use of a stable isotope-labeled internal standard like this compound compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Bioanalytical Workflow for Fludrocortisone Quantification.

Conclusion

This compound is a critical reagent for researchers in the fields of pharmacology, clinical chemistry, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the development of highly sensitive, specific, and reliable methods for the quantification of Fludrocortisone in complex biological matrices. The detailed experimental protocols and an understanding of the underlying mechanism of action provided in this guide are intended to support the scientific community in the robust design and execution of their research endeavors. The use of such stable isotope-labeled standards is fundamental to generating high-quality data for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Anchor: A Technical Guide to Fludrocortisone-d5 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. This technical guide delves into the core mechanism of Fludrocortisone-d5, a deuterated analog of Fludrocortisone, and its critical role as an internal standard in mass spectrometry-based assays. Understanding its function is key to developing robust and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic studies.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative mass spectrometry.[1][2] The underlying principle is isotope dilution, a method that provides exceptional accuracy by mitigating variabilities inherent in the analytical process.[1] A known quantity of the SIL-IS is added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation workflow.[1]

This compound is chemically identical to the analyte, Fludrocortisone, with the only difference being the replacement of five hydrogen atoms with their heavier isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because their physicochemical properties are nearly identical, this compound and Fludrocortisone behave similarly during every stage of the analysis, including extraction, chromatography, and ionization.

The quantification is not based on the absolute signal of the analyte but rather on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric measurement effectively cancels out variations that can occur, such as:

-

Sample Preparation Inconsistencies: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the internal standard equally.

-

Chromatographic Fluctuations: Minor shifts in retention time or peak shape are compensated for as both compounds are affected similarly.

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the biological matrix (e.g., plasma, urine) are normalized because both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement.

The use of a SIL-IS like this compound is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound as an internal standard for the analysis of Fludrocortisone.

Table 1: Linearity and Sensitivity of Fludrocortisone Assays using this compound

| Biological Matrix | Linear Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) |

| Human Plasma | 40 - 3000 | 40 |

| Human Plasma | 10 - 1000 | 10 |

| Human Plasma | 5 - 2500 | 5 |

Data compiled from multiple sources.

Table 2: Precision and Accuracy of Fludrocortisone Quantification

| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| Human Plasma | 0.49 - 7.13 | 0.83 - 5.87 | Not Reported |

| Human Plasma | < 10.9 | < 10.9 | 101.8 |

| Human Plasma | Not Reported | Not Reported | 81.26 (Fludrocortisone), 86.98 (Internal Standard) |

Data compiled from multiple sources.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Protocol 1: Quantification of Fludrocortisone in Human Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for determining Fludrocortisone concentrations in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution.

- Vortex for 10 seconds to mix.

- Add 1.0 mL of tert-butyl methyl ether.

- Vortex for 10 minutes.

- Centrifuge at 4000 rpm for 5 minutes.

- Transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- Column: Chromolith RP18e.

- Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v).

- Flow Rate: 0.7 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

- System: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Fludrocortisone: m/z 381.2 → 343.2

- This compound: m/z 386.2 → 348.4

Protocol 2: Bioanalytical Method Validation for Selectivity

This protocol outlines the procedure to assess the selectivity of the analytical method.

1. Sample Preparation:

- Obtain at least six different lots of blank human plasma from individual donors.

- For each lot, prepare two sets of samples:

- Set A: Blank plasma processed without the internal standard.

- Set B: Blank plasma spiked only with the this compound internal standard.

- Prepare a Lower Limit of Quantification (LLOQ) sample by spiking blank plasma with Fludrocortisone and this compound at the LLOQ concentration.

- Process all samples according to the validated extraction procedure (e.g., Protocol 1).

2. Analysis:

- Analyze the processed samples using the validated LC-MS/MS method.

- Examine the chromatograms for any interfering peaks at the retention times of Fludrocortisone and this compound in the blank samples.

3. Acceptance Criteria:

- The response of any interfering peak in the blank plasma at the retention time of the analyte should be less than 20% of the response of the LLOQ.

- The response of any interfering peak at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.

Visualizing the Core Concepts

The following diagrams illustrate the workflow and logical relationships in an analysis using an internal standard.

Caption: Bioanalytical workflow using an internal standard.

Caption: Logical flow of variability correction by an internal standard.

References

A Technical Guide to Fludrocortisone-d5: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fludrocortisone-d5, a deuterated analog of the synthetic mineralocorticoid, Fludrocortisone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, product specifications, and its critical role as an internal standard in analytical methodologies. Furthermore, this guide delves into the mechanism of action of fludrocortisone and provides an exemplary experimental protocol for its quantification in biological matrices.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The product is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[1][2] Below is a summary of key suppliers and their product offerings.

| Supplier | Product Name | Catalog Number | Purity | Storage | Availability |

| MedchemExpress | This compound | HY-108197S | --- | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | Inquire |

| Veeprho | This compound | --- | --- | --- | Request a Quote |

| Simson Pharma | This compound | F620003 | --- | --- | Custom Synthesis |

| Pharmaffiliates | This compound (Major) | PA STI 041460 | --- | 2-8°C Refrigerator | Please enquire |

| LGC Standards | This compound (Major) | TRC-F428102 | >95% (HPLC) | -20°C | Please enquire |

Note: Product specifications and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties and Applications

This compound is a synthetic steroid and a deuterated form of fludrocortisone.[3][4] Its primary application lies in its use as an internal standard for the quantitative analysis of fludrocortisone in biological samples by mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio (m/z), allowing for accurate and precise quantification.

Mechanism of Action of Fludrocortisone

Fludrocortisone exerts its physiological effects by acting as a potent agonist for the mineralocorticoid receptor (MR). The mechanism of action is primarily genomic, involving the regulation of gene expression in target tissues, particularly the kidneys.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Fludrocortisone-d5 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Fludrocortisone-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the data and methodologies typically presented in a CoA for this compound.

Compound Information

A Certificate of Analysis begins with fundamental details identifying the compound.

| Parameter | Value | Reference |

| Analyte Name | This compound | [1][2] |

| Molecular Formula | C₂₁H₂₄D₅FO₅ | [1][2] |

| Molecular Weight | 385.48 g/mol | [1] |

| Unlabeled CAS Number | 127-31-1 | |

| Deuterium Incorporation | Deuterium | |

| Storage Temperature | -20°C |

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity and identity of the material. The following tables summarize typical results for this compound.

Purity Assessment

Purity is often determined by High-Performance Liquid Chromatography (HPLC), which separates the main compound from any impurities.

| Test | Method | Specification | Result |

| Purity by HPLC | Reverse-Phase HPLC | >95% | 98.7% |

Identity Confirmation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to confirm the chemical structure and isotopic labeling of this compound.

| Test | Method | Expected | Result |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 386.5 m/z | Conforms |

| ¹H-NMR | 600 MHz in DMSO | Conforms to structure | Conforms |

| ¹³C-NMR | 150 MHz in DMSO | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is typically used to assess purity.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Chromolith RP18e or equivalent.

-

Mobile Phase : A gradient of acetonitrile and 2 mM ammonium formate.

-

Flow Rate : 0.7 mL/min.

-

Detection : UV at 240 nm.

-

Injection Volume : 10 µL.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound. It is a key technique for its use as an internal standard in quantitative analysis.

-

Instrumentation : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z) : 386.2.

-

Product Ion (m/z) : 348.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the positions of the deuterium labels.

-

Instrumentation : Bruker DMX - 600MHz or equivalent.

-

Sample Preparation : 100mM in DMSO-d6.

-

Reference : Tetramethylsilane (TMS).

-

Experiments : 1D ¹H, ¹³C, DEPT90, DEPT135 and 2D COSY, HSQC, HMBC.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the sequence of steps in the analytical procedures.

Caption: Workflow for Purity Assessment by HPLC.

Caption: Workflow for Identity Confirmation by Mass Spectrometry.

Application in Research

This compound is primarily used as an internal standard for the quantification of fludrocortisone in biological matrices such as human plasma. Its deuterated nature ensures that it has nearly identical chemical and physical properties to the unlabeled analyte, but a different mass, allowing for accurate quantification by mass spectrometry. This is particularly crucial in pharmacokinetic studies where precise measurement of drug concentration is essential.

References

Fludrocortisone-d5 for Steroid Hormone Pathway Investigation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Fludrocortisone-d5 in the investigation of steroid hormone pathways. Fludrocortisone, a potent synthetic corticosteroid with both mineralocorticoid and glucocorticoid activity, serves as a valuable tool for elucidating the roles of these pathways in various physiological and pathological processes. Its deuterated isotopologue, this compound, is an indispensable internal standard for accurate quantification of fludrocortisone in biological matrices using mass spectrometry. This guide details the mechanism of action of fludrocortisone, presents its pharmacokinetic and physicochemical properties, provides in-depth experimental protocols for its analysis, and visualizes the intricate signaling cascades it modulates.

Introduction to Fludrocortisone and its Deuterated Analog

Fludrocortisone is a synthetic corticosteroid that is structurally similar to cortisol but exhibits significantly greater mineralocorticoid potency.[1][2] Its powerful effects on electrolyte and water balance, mediated through the mineralocorticoid receptor (MR), and its anti-inflammatory actions, through the glucocorticoid receptor (GR), make it a subject of intense research in endocrinology, cardiology, and neurology.[3][4]

This compound is a stable isotope-labeled version of fludrocortisone, where five hydrogen atoms have been replaced by deuterium.[5] This modification results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled compound. This characteristic makes this compound an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with fludrocortisone and compensates for variations in sample preparation and instrument response.

Mechanism of Action and Signaling Pathways

Fludrocortisone exerts its effects by binding to and activating the mineralocorticoid and glucocorticoid receptors. Upon binding, these receptors translocate to the nucleus and act as transcription factors, modulating the expression of target genes.

Mineralocorticoid Receptor (MR) Signaling Pathway

The primary physiological ligand for the MR is aldosterone. Fludrocortisone is a potent agonist of the MR. Activation of the MR in epithelial tissues, such as the kidney, leads to the increased expression of genes like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, resulting in sodium and water retention and potassium excretion. In non-epithelial tissues like the heart and brain, MR activation is implicated in processes such as inflammation and fibrosis. Downstream targets of MR activation include serum and glucocorticoid-regulated kinase 1 (SGK1), cardiotrophin-1 (CT-1), and galectin-3.

Glucocorticoid Receptor (GR) Signaling Pathway

Fludrocortisone also acts as an agonist at the glucocorticoid receptor, although with lower potency compared to its mineralocorticoid activity. The GR is ubiquitously expressed and plays a crucial role in metabolism, inflammation, and the stress response. Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) to activate gene transcription (transactivation) or interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).

Quantitative Data

Physicochemical Properties

| Property | Fludrocortisone | This compound | Reference(s) |

| Molecular Formula | C₂₁H₂₉FO₅ | C₂₁H₂₄D₅FO₅ | |

| Molecular Weight | 380.45 g/mol | 385.48 g/mol | |

| Water Solubility | 140 mg/L at 25 °C | Not available | |

| logP | 1.67 | Not available | |

| pKa (Strongest Acidic) | 12.55 | Not available |

Pharmacokinetic Parameters (Human)

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% (oral) | |

| Tmax (Time to Peak Concentration) | 0.5 - 2 hours | |

| Protein Binding | 70 - 80% | |

| Volume of Distribution (Vd) | 1.2 L/kg | |

| Elimination Half-life | 18 - 36 hours (biological) | |

| Metabolism | Hepatic (primarily by CYP3A4) | |

| Excretion | Primarily renal as inactive metabolites |

Receptor Potency

| Receptor | Relative Potency (compared to Cortisol) | Reference(s) |

| Glucocorticoid Receptor (GR) | ~10 times | |

| Mineralocorticoid Receptor (MR) | ~125 times |

Experimental Protocols

Quantification of Fludrocortisone in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a validated method for the sensitive quantification of fludrocortisone in human plasma.

4.1.1. Materials and Reagents

-

Fludrocortisone analytical standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., dichloromethane, isopropanol)

4.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve fludrocortisone and this compound in methanol to prepare individual stock solutions of 100 µg/mL.

-

Working Standard Solutions: Serially dilute the fludrocortisone stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Working Solution (e.g., 5 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration.

4.1.3. Preparation of Calibration Standards and Quality Controls

-

Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with a range of concentrations (e.g., 10-5000 pg/mL).

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner.

4.1.4. Sample Preparation

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.

-

Supported Liquid Extraction (SLE):

-

Load the samples onto an SLE plate.

-

Apply a positive pressure or vacuum to allow the sample to absorb into the sorbent.

-

Elute the analytes with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol or another suitable organic solvent.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

4.1.5. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fludrocortisone: m/z 381.2 → 361.2 (quantifier), 381.2 → 343.2 (qualifier).

-

This compound: m/z 386.2 → 366.2.

-

Note: Specific transitions may vary slightly depending on the instrument and optimization.

-

-

Optimize collision energy and other instrument parameters for maximum signal intensity.

-

4.1.6. Data Analysis

-

Integrate the peak areas for both fludrocortisone and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of fludrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Item - Aldosterone/Mineralocorticoid Receptor Downstream Targets as Novel Therapeutic Targets to Prevent Cardiovascular Remodeling - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 2. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Drug Metabolism Studies Using Fludrocortisone-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies employed in early-stage drug metabolism studies, with a specific focus on the application of Fludrocortisone-d5. It details the core principles, experimental protocols, data interpretation, and the significance of using isotopically labeled compounds in modern drug discovery and development.

Introduction to Early-Stage Drug Metabolism

The liver is the primary organ responsible for drug metabolism, a process that transforms drug molecules into more water-soluble compounds for easier excretion.[1] Early assessment of a drug candidate's metabolic fate is a critical component of preclinical development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.[2] These studies help in predicting a drug's pharmacokinetic properties, such as its half-life and bioavailability, and identifying potential drug-drug interactions or the formation of toxic metabolites.[1][3]

Stable isotope labeling, particularly deuteration, has become an invaluable tool in these studies.[4] Replacing hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically similar to the parent drug but distinguishable by mass spectrometry. This technique enhances analytical accuracy and provides deeper insights into metabolic pathways. This compound, a deuterium-labeled version of the synthetic corticosteroid Fludrocortisone, serves as an excellent model for illustrating these principles. It is primarily used as an internal standard for the highly sensitive and accurate quantification of fludrocortisone in biological samples during pharmacokinetic studies.

Fludrocortisone: Metabolic Profile

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, used in treating adrenal insufficiency. Understanding its metabolism is crucial for optimizing its therapeutic use.

-

Absorption and Distribution : Fludrocortisone is rapidly and completely absorbed after oral administration, with a Tmax of 0.5 to 2 hours. It is approximately 70-80% bound to plasma proteins, primarily albumin.

-

Metabolism : The liver is the primary site of fludrocortisone metabolism. The process involves multiple enzymatic pathways:

-

Phase I Metabolism : The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is thought to play a significant role. Observed reactions include hydrolysis, reduction, and oxidation. The 9α-fluorination of fludrocortisone appears to protect it from extensive 11β-oxidation, which contributes to its high mineralocorticoid potency. An in vitro study identified two primary metabolites: 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol. Other major metabolites include 3-keto-fludrocortisone and its tetrahydro and dihydro forms.

-

Phase II Metabolism : The drug and its metabolites are further processed through conjugation, primarily with glucuronic acid (glucuronidation) and sulfate (sulfation), to form more polar and excretable compounds. UDP-glucuronosyltransferases (UGTs) are the key enzymes in this process.

-

-

Elimination : Approximately 80% of an administered dose is excreted in the urine as metabolites, with the remainder likely eliminated via biliary or fecal routes.

Pharmacokinetic Parameters of Fludrocortisone

The following table summarizes key pharmacokinetic data for orally administered Fludrocortisone.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 0.5 - 2 hours | |

| Peak Concentration (Cmax) | 0.0012 - 0.20 µg/L | |

| Area Under Curve (AUC₀-∞) | 1.22 - 3.07 µg·h/L | |

| Volume of Distribution (Vd) | 80 - 85 L | |

| Plasma Protein Binding | 70 - 80% | |

| Plasma Half-Life (t½) | 1.35 - 3.5 hours | |

| Plasma Clearance | 40.8 L/h |

The Role of this compound in Metabolism Studies

Deuterated compounds like this compound are indispensable in modern bioanalysis for several reasons:

-

Internal Standard for Quantification : The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Since it behaves nearly identically to the non-labeled drug during sample extraction, chromatography, and ionization, it can effectively correct for variations and matrix effects, leading to highly accurate and precise quantification of the parent drug in plasma or other biological matrices.

-

Metabolite Identification : Using a deuterated parent compound helps in distinguishing drug-related metabolites from endogenous molecules in a complex biological sample. The mass shift from the deuterium atoms creates a unique isotopic pattern that can be traced by high-resolution mass spectrometry.

-

Elucidation of Metabolic Pathways : By tracking the metabolic fate of the deuterated compound, researchers can identify which parts of the molecule are susceptible to metabolic change. This provides crucial information for understanding the mechanisms of drug breakdown.

Key In Vitro Experimental Protocols

In vitro assays are the cornerstone of early-stage metabolism studies, providing a controlled environment to assess a compound's metabolic stability and profile. The two most common systems are liver microsomes and hepatocytes.

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes located in the endoplasmic reticulum of liver cells. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.

1. Materials and Reagents:

-

Liver Microsomes (human, rat, mouse, etc.)

-

This compound (Test Compound) and Fludrocortisone (Control)

-

Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile or Methanol (Stopping Solution)

-

Internal Standard for LC-MS/MS analysis

-

96-well plates, pipettes, incubator, centrifuge, LC-MS/MS system

2. Procedure:

-

Preparation : Prepare stock solutions of the test compound (e.g., 20 mM in DMSO) and dilute them to the desired working concentration (e.g., 1-10 µM) in acetonitrile.

-

Reaction Mixture Preparation : In a 96-well plate, prepare the incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein (e.g., 0.4-0.5 mg/mL). Prepare separate mixtures for incubations with and without the NADPH cofactor (negative control).

-

Initiation : Pre-incubate the plate with the microsomal mixture at 37°C with shaking. Start the reaction by adding the NADPH regenerating system.

-

Incubation : Incubate the reaction plate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots.

-

Termination : Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts all enzymatic activity.

-

Sample Processing : Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.

-

Analysis : Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

3. Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic parameters.

-

Half-Life (t½) : The time required for the drug concentration to decrease by half. Calculated from the slope (k) of the natural log of the remaining drug concentration versus time. t½ = 0.693 / k.

-

Intrinsic Clearance (CLint) : Measures the rate of metabolism by the liver, independent of blood flow. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a drug's metabolic fate.

1. Materials and Reagents:

-

Cryopreserved Primary Hepatocytes (human or animal)

-

Hepatocyte Culture/Incubation Medium

-

This compound (Test Compound)

-

24- or 96-well plates (collagen-coated)

-

Ice-cold Acetonitrile (Stopping Solution)

-

Incubator (37°C, 5% CO₂), plate rocker, centrifuge, LC-MS/MS system

2. Procedure:

-

Cell Preparation : Thaw cryopreserved hepatocytes according to the supplier's protocol. Dilute the cells to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.

-

Incubation Setup : Add the test compound (this compound) to the wells of a multi-well plate. For the zero time point, add the stopping solution to the designated wells before adding the cells.

-

Initiation and Incubation : Add the hepatocyte suspension to each well to start the reaction. Place the plate in an incubator at 37°C on a rocker to keep the cells in suspension.

-

Sampling and Termination : At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile to the appropriate wells.

-

Sample Processing : Transfer the contents to a deep-well plate or centrifuge tubes. Centrifuge at high speed (e.g., 920 x g for 10 minutes) to pellet cell debris and precipitated proteins.

-

Analysis : Collect the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

Visualizing Workflows and Metabolic Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the DOT language.

Experimental and Analytical Workflows

Conclusion

Early-stage drug metabolism studies are fundamental to modern drug development, providing critical insights that guide lead optimization and candidate selection. The use of deuterated compounds, exemplified here by this compound, has revolutionized the precision and reliability of these studies. By serving as ideal internal standards for LC-MS/MS analysis, they ensure the generation of high-quality pharmacokinetic data. The detailed protocols for microsomal and hepatocyte stability assays provided in this guide offer a robust framework for researchers to assess the metabolic profile of new chemical entities. The integration of these in vitro techniques allows for a comprehensive evaluation of a drug's metabolic stability, helping to de-risk development pipelines and accelerate the journey of new therapeutics to the clinic.

References

- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. ppd.com [ppd.com]

- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

Investigating Fludrocortisone Pharmacokinetics: A Technical Guide Utilizing Fludrocortisone-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the pharmacokinetic analysis of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. A central focus of this guide is the critical role of the stable isotope-labeled internal standard, fludrocortisone-d5, in achieving accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, it presents a summary of key pharmacokinetic parameters of fludrocortisone and visualizes the underlying signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Fludrocortisone is a synthetic corticosteroid primarily used for its mineralocorticoid effects in treating conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1] Its mechanism of action involves mimicking endogenous aldosterone, promoting sodium reabsorption and potassium excretion in the kidneys.[2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing therapeutic regimens and ensuring patient safety.

The quantification of fludrocortisone in biological matrices presents analytical challenges due to its potent nature, resulting in low circulating concentrations. To overcome these challenges, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS has become the gold standard. Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4][5] This guide provides the necessary technical details for researchers to design and execute robust pharmacokinetic studies of fludrocortisone.

Fludrocortisone Pharmacokinetic Profile

Oral administration of fludrocortisone leads to its rapid and complete absorption. The pharmacokinetic parameters of fludrocortisone have been characterized in various studies and are summarized in the table below. It is important to note that there can be significant inter-individual variability in these parameters.

| Pharmacokinetic Parameter | Value | Reference |

| Cmax (Maximum Concentration) | 0.0012 - 0.20 µg/L | |

| Tmax (Time to Cmax) | 0.5 - 2 hours | |

| AUC₀-∞ (Area Under the Curve) | 1.22 - 3.07 µg·h/L | |

| Plasma Half-Life (t½) | 1 - 3.5 hours (plasma); 18-36 hours (biological) | |

| Volume of Distribution (Vd) | 80 - 85 L | |

| Plasma Protein Binding | 70 - 80% | |

| Clearance | 40.8 L/h |

Experimental Protocols

Accurate determination of fludrocortisone concentrations in biological matrices is crucial for pharmacokinetic studies. The following section details established protocols for sample preparation and analysis using LC-MS/MS with this compound as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the desired level of cleanliness and the nature of the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.

3.1.1. Liquid-Liquid Extraction (LLE) Protocol

-

To 250 µL of human plasma in a clean tube, add 25 µL of this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of tert-butyl methyl ether.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

3.1.2. Solid-Phase Extraction (SPE) Protocol

-

Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 500 µL of plasma, add the this compound internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

3.2.1. Chromatographic Conditions

-

Column: Chromolith RP18e (or equivalent)

-

Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (70:30, v/v)

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3.2.2. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fludrocortisone: m/z 381.2 → 343.2

-

This compound: m/z 386.2 → 348.4

-

Alternative for Fludrocortisone-d2: m/z 383 → 239 and 383 → 181

-

Visualizations

Signaling Pathway

Fludrocortisone, as a synthetic corticosteroid, exerts its effects through the glucocorticoid and mineralocorticoid receptor signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Methodological & Application

Application Note: Fludrocortisone-d5 as a Robust Internal Standard for LC-MS/MS Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of corticosteroids in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations in sample preparation and instrument response. Fludrocortisone-d5, a deuterium-labeled analog of fludrocortisone, serves as an excellent internal standard for the quantification of fludrocortisone and other structurally related corticosteroids.[1][2] This document provides detailed protocols and quantitative data for the application of this compound in LC-MS/MS assays.

Principle of Internal Standardization

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. By maintaining a constant concentration of the IS, any analyte loss during sample processing or fluctuations in instrument performance will affect both the analyte and the IS to a similar extent. The ratio of the analyte peak area to the IS peak area is then used for quantification, leading to improved accuracy and precision. Deuterium-labeled standards like this compound are ideal as they co-elute with the unlabeled analyte and exhibit identical ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[1]

Logical Relationship of Internal Standard in LC-MS/MS

Caption: Workflow illustrating the role of an internal standard in a typical LC-MS/MS bioanalytical method.

Experimental Protocols

Two common extraction techniques for fludrocortisone from human plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of fludrocortisone in human plasma.[3][4]

1. Sample Preparation:

-

To 200 µL of human plasma in a centrifuge tube, add 25 µL of this compound working solution (internal standard).

-

Vortex for 30 seconds.

-

Add 2 mL of tert-butyl methyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Chromolith RP18e |

| Mobile Phase | Acetonitrile and 2 mM ammonium formate (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the quantification of low-dosage fludrocortisone administration.

1. Sample Preparation:

-

To 500 µL of plasma, add the this compound internal standard.

-

Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a nitrogen stream.

-

Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | HPLC System |

| Column | C18 column |

| Mobile Phase | Gradient of methanol and formate buffer |

| Injection Volume | 50 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |

LC-MS/MS Experimental Workflow

Caption: A schematic of the LC-MS/MS workflow for the quantification of fludrocortisone using this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods using this compound as an internal standard for the analysis of fludrocortisone.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Fludrocortisone | 381.2 | 343.2 | ESI+ | |

| This compound | 386.2 | 348.4 | ESI+ | |

| Fludrocortisone | 381 | 239, 181 | APCI+ | |

| Fludrocortisone-d2 | 383 | 239, 181 | APCI+ |

Table 2: Method Validation Parameters

| Parameter | Method 1 (LLE-UHPLC-MS/MS) | Method 2 (SPE-LC-MS/MS) |

| Linear Range | 40–3000 pg/mL | 0.1-25 ng/mL |

| LLOQ | 40 pg/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | 0.49–7.13% | < 10.9% |

| Inter-day Precision (%RSD) | 0.83–5.87% | < 10.9% |

| Recovery | Not specified | 101.8% |

Signaling Pathway Context: Mineralocorticoid Action

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, mimicking the effects of aldosterone. It is used in the treatment of adrenal insufficiency. The quantification of fludrocortisone is essential for therapeutic drug monitoring.

Caption: Simplified signaling pathway of fludrocortisone via the mineralocorticoid receptor.

Conclusion

This compound is a highly suitable internal standard for the quantification of fludrocortisone in biological matrices by LC-MS/MS. Its use ensures high accuracy, precision, and reliability of the analytical method. The protocols and data presented in this application note can be adapted by researchers for the development and validation of robust bioanalytical methods for corticosteroids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantitative Analysis of Fludrocortisone in Human Plasma Using Fludrocortisone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, utilized in the treatment of conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1][2] Accurate quantification of fludrocortisone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3][4] This document provides a detailed protocol for the analysis of fludrocortisone in plasma samples using Fludrocortisone-d5 as an internal standard (IS) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting potential matrix effects and variations in sample processing, ensuring high accuracy and precision.[5]

Experimental Protocols

This section details the methodologies for the quantitative analysis of fludrocortisone in human plasma. Two primary extraction methods are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

This method offers a simple and effective approach for sample clean-up.

Materials:

-

Fludrocortisone reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

tert-Butyl methyl ether (HPLC grade)

-

Ammonium formate

-

Water (Milli-Q or equivalent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of fludrocortisone (100 µg/mL) and this compound (100 µg/mL) in methanol.

-

Prepare working solutions for calibration standards and quality controls (QCs) by appropriate dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v).

-

Prepare the internal standard working solution (e.g., 25 ng/mL) by diluting the this compound stock solution with the same diluent.

-

-

Sample Preparation:

-

To a 250 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard.

-

Add tert-butyl methyl ether as the extraction solvent.

-

Vortex the mixture thoroughly for an adequate time to ensure complete extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.

-

Reconstitute the dried residue in the mobile phase for UHPLC-MS/MS analysis.

-

Method 2: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to LLE, which is beneficial for complex matrices.

Materials:

-

Same as LLE method, with the following additions/substitutions:

-

SPE cartridges (e.g., Phenomenex Strata-X or Oasis®-HLB)

-

Dichloromethane

-

SPE vacuum manifold

Procedure:

-

Preparation of Stock and Working Solutions:

-

Follow the same procedure as in the LLE method.

-

-

Sample Preparation:

-

To a 500 µL plasma sample, add 10 µL of the internal standard (this compound) and vortex.

-

Add 0.5 mL of water and vortex for 1 minute.

-

Condition the SPE cartridge with methanol followed by equilibration with Milli-Q water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.

-

Elute the analytes with dichloromethane.

-

Dry the eluate under a nitrogen stream at 40°C.

-

Reconstitute the sample with an Acetonitrile:Water (50:50 v/v) mixture before analysis.

-

UHPLC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of fludrocortisone and this compound.

Table 1: UHPLC and Mass Spectrometry Parameters

| Parameter | Condition 1 | Condition 2 |

| UHPLC System | SCIEX Triple Quad™ 6500 | Not Specified |

| Column | Not Specified | Chromolith RP18e |

| Column Temp. | 40 °C | Not Specified |

| Mobile Phase A | 0.1% v/v Formic Acid in Water | 2 mM Ammonium Formate |

| Mobile Phase B | 0.1% v/v Formic Acid in Acetonitrile | Acetonitrile |

| Gradient | Time-based gradient | Isocratic (30:70, v/v) |

| Flow Rate | 0.500 mL/min | 0.7 mL/min |

| Injection Volume | 50 µL | Not Specified |

| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |

| Ionization | Not Specified | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fludrocortisone) | Not Specified | m/z 381.2 → 343.2 |

| MRM Transition (this compound) | Not Specified | m/z 386.2 → 348.4 |

Data Presentation

The quantitative performance of the analytical methods is summarized below.

Table 2: Quantitative Method Performance

| Parameter | Method 1 (LLE) | Method 2 (SPE) | Method 3 (SPE) |

| Linearity Range | 40–3000 pg/mL | 5.0–2500.0 pg/mL | 0.1–25 ng/mL |

| Lower Limit of Quantification (LLOQ) | 40 pg/mL | 5 pg/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | 0.49–7.13% | < 10.9% | Not Reported |

| Inter-day Precision (%RSD) | 0.83–5.87% | < 10.9% | Not Reported |

| Recovery (Fludrocortisone) | Not Reported | 81.26% | 101.8% |

| Recovery (Internal Standard) | Not Reported | 86.98% (Fluticasone) | Not Reported |

Visualizations

Experimental Workflow

Caption: Workflow for Fludrocortisone Analysis in Plasma.

Logical Relationship of Analytical Steps

Caption: Logical Steps in the Bioanalytical Method.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oral fludrocortisone in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: Quantitative Analysis of Fludrocortisone in Human Plasma using Fludrocortisone-d5 by UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of fludrocortisone in human plasma. The methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Fludrocortisone-d5, for enhanced accuracy and precision.[1][2] The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of fludrocortisone.[2]

Introduction

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and high glucocorticoid activity. It is primarily used in the management of adrenal insufficiency, such as in congenital adrenal hyperplasia, to regulate salt and water balance. Accurate quantification of fludrocortisone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry.[3] This approach effectively compensates for variability in sample preparation, matrix effects, and instrument response, ensuring reliable and reproducible results.[3] This document provides a detailed protocol for a validated UHPLC-MS/MS method for the determination of fludrocortisone in human plasma.

Principle of the Method

The analytical method involves the extraction of fludrocortisone and the internal standard, this compound, from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by UHPLC-MS/MS. Chromatographic separation is achieved on a reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

-

Fludrocortisone reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

tert-Butyl methyl ether (HPLC grade)

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Control human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Fludrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fludrocortisone reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the fludrocortisone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same solvent.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma (calibration standard, QC sample, or unknown sample) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for the blank plasma sample).

-

Vortex the samples for 10 seconds.

-

Add 2.5 mL of tert-butyl methyl ether.

-

Vortex vigorously for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UHPLC-MS/MS Analysis

The following is a representative set of conditions. Instrument parameters should be optimized for the specific equipment used.

UHPLC Conditions

| Parameter | Value |

| Column | Chromolith RP18e |

| Mobile Phase | Acetonitrile and 2 mM Ammonium Formate (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fludrocortisone) | m/z 381.2 → 343.2 |

| MRM Transition (this compound) | m/z 386.2 → 348.4 |

| Collision Gas | Argon |

| Source Temperature | Optimized for the specific instrument |

Quantitative Data Summary

The described method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Details

| Parameter | Result |

| Linear Range | 40 - 3000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear, weighted (1/x²) |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 40 | 7.13 | 98.5 | 5.87 | 102.3 |

| Low QC | 100 | 2.45 | 101.2 | 3.12 | 99.8 |

| Mid QC | 1260 | 0.49 | 100.5 | 0.83 | 100.9 |

| High QC | 2280 | 1.89 | 99.6 | 2.54 | 101.1 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation

Diagrams

Caption: Experimental workflow for Fludrocortisone analysis.

Caption: Logic of quantification using an internal standard.

Conclusion

The UHPLC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantitative analysis of fludrocortisone in human plasma. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for demanding bioanalytical applications in research and drug development.

References

Application of Fludrocortisone-d5 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity. It is primarily used to treat adrenal insufficiency, such as in Addison's disease and certain forms of congenital adrenal hyperplasia. Therapeutic drug monitoring (TDM) of fludrocortisone is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects like hypertension, hypokalemia, and edema. Due to the low dosages administered, highly sensitive and specific analytical methods are required for its quantification in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard, such as Fludrocortisone-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[4][5]

This compound is a deuterated analog of fludrocortisone, which is chemically identical to the analyte but has a higher mass. This property allows it to be distinguished from the endogenous drug by the mass spectrometer while co-eluting chromatographically, making it an ideal internal standard for TDM.

Principle of Stable Isotope-Labeled Internal Standard in TDM

The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate and precise quantification in LC-MS/MS assays. The underlying principle is based on the chemical and physical similarities between the analyte (fludrocortisone) and its deuterated counterpart.

Caption: Workflow for TDM using a stable isotope-labeled internal standard.

Experimental Protocols

A highly sensitive and robust method for the quantification of fludrocortisone in human plasma using this compound as an internal standard is outlined below. This protocol is based on established UHPLC-MS/MS methods.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on the calibration range).

-

Vortex for 30 seconds.

-

Add 1 mL of tert-butyl methyl ether as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

Liquid Chromatography Parameters

| Parameter | Value |

| Chromatography System | UHPLC System |

| Column | Chromolith RP18e or equivalent |

| Mobile Phase | Acetonitrile and 2 mM Ammonium Formate (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Fludrocortisone: 381.2, this compound: 386.2 |

| Product Ion (m/z) | Fludrocortisone: 343.2, this compound: 348.4 |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 200 ms |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of fludrocortisone using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Result | Reference |

| Linear Range | 40 - 3000 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 10 - 40 pg/mL | |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% | |

| Medium QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% | |

| High QC | 0.49 - 7.13 | 0.83 - 5.87 | Within ±15% |

Signaling Pathway and Mechanism of Action

Fludrocortisone exerts its effects by acting as a potent agonist of the mineralocorticoid receptor (MR), mimicking the action of endogenous aldosterone. While a detailed signaling cascade is complex and beyond the scope of this application note, the principal mechanism involves binding to cytosolic MR, translocation of the receptor-ligand complex to the nucleus, and subsequent regulation of gene expression, primarily in the distal tubules and collecting ducts of the kidneys. This leads to increased sodium reabsorption and potassium excretion.

Caption: Simplified mechanism of fludrocortisone action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a highly accurate, precise, and reliable method for the quantification of fludrocortisone in biological samples. The detailed protocol and performance data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for pharmacokinetic studies, clinical trial monitoring, and routine therapeutic drug monitoring. The robustness of this approach is essential for the safe and effective use of fludrocortisone therapy.

References

- 1. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fludrocortisone Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: High-Sensitivity Quantification of Fludrocortisone in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive method for the quantification of Fludrocortisone in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Fludrocortisone-d5 as a stable, deuterium-labeled internal standard (IS) to ensure accuracy and precision.[1][2] Chromatographic separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a triple quadrupole mass spectrometer. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Fludrocortisone.[1]

Introduction

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and high glucocorticoid activity. It is primarily used in the management of adrenocortical insufficiency, such as in Addison's disease, to regulate salt and water balance. Given its therapeutic importance and the low dosages often administered, a sensitive and reliable analytical method is crucial for monitoring its levels in biological matrices. This document provides a detailed protocol for the extraction and quantification of Fludrocortisone from human plasma, utilizing a simple and efficient LLE technique with this compound as the internal standard.[3][4]

Experimental Workflow

Caption: Liquid-Liquid Extraction Workflow for Fludrocortisone Analysis.

Materials and Reagents

-

Fludrocortisone reference standard

-

This compound internal standard

-

Human plasma (blank)

-

tert-Butyl methyl ether (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Milli-Q water or equivalent

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Detailed Protocols

Preparation of Stock and Working Solutions

-

Fludrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fludrocortisone reference standard in methanol to obtain a final concentration of 1 mg/mL.

-